[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate
Overview
Description
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate, also known as triacetyloleandomycin, is a macrolide antibiotic similar to erythromycin. It is used primarily for its antibacterial properties, particularly against Gram-positive bacteria. The compound is known for its ability to inhibit protein synthesis in bacteria, making it effective in treating various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate involves the acetylation of oleandomycin. The process typically includes the reaction of oleandomycin with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydroxyl groups present in oleandomycin .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and filtration to obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
Scientific Research Applications
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate exerts its effects by binding to the bacterial ribosome, specifically in the tunnel through which the newly formed peptide exits. This binding halts protein synthesis, effectively inhibiting bacterial growth. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis and bacterial replication .
Comparison with Similar Compounds
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate is similar to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. it has unique properties that distinguish it from these compounds:
Erythromycin: While both are macrolides, this compound has additional acetyl groups, which can affect its pharmacokinetics and spectrum of activity.
Clarithromycin: Clarithromycin is more stable in acidic conditions compared to this compound, making it more suitable for oral administration.
Azithromycin: Azithromycin has a broader spectrum of activity and a longer half-life than this compound, allowing for less frequent dosing.
Similar Compounds
- Erythromycin
- Clarithromycin
- Azithromycin
- Roxithromycin
- Telithromycin
This compound’s unique acetylation pattern and its specific binding affinity to the bacterial ribosome make it a valuable compound in the study and treatment of bacterial infections.
Properties
IUPAC Name |
[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-19-17-41(18-49-41)38(46)23(5)34(53-27(9)43)21(3)25(7)52-39(47)24(6)35(56-32-16-31(48-14)36(26(8)51-32)54-28(10)44)22(4)33(19)57-40-37(55-29(11)45)30(42(12)13)15-20(2)50-40/h19-26,30-37,40H,15-18H2,1-14H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCLVBQBTUVCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)OC(=O)C)OC)C)C)C)OC(=O)C)C)C)OC(=O)C)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859762 | |
Record name | 12-[(4-O-Acetyl-2,6-dideoxy-3-O-methylhexopyranosyl)oxy]-14-{[2-O-acetyl-3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-5,7,8,11,13,15-hexamethyl-4,10-dioxo-1,9-dioxaspiro[2.13]hexadecan-6-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2751-09-9 | |
Record name | Oleandocetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108166 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Troleandomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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